Product packaging for L-Proline, 1-(1-oxododecyl)-, sodium salt(Cat. No.:)

L-Proline, 1-(1-oxododecyl)-, sodium salt

Cat. No.: B12280681
M. Wt: 319.4 g/mol
InChI Key: SPZDDBQUYSHZDF-UHFFFAOYSA-M
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Description

Contextualization within the N-Acyl Amino Acid Surfactant Class

N-Acyl amino acid surfactants represent a significant category of specialty surfactants derived from renewable resources. Their fundamental structure consists of a hydrophobic fatty acid tail linked to a hydrophilic amino acid headgroup via an amide bond. chalmers.se This class of compounds, including derivatives of glycine (B1666218), glutamic acid, and proline, is prized for its excellent surface activity, biodegradability, and inherent mildness, making them staples in personal care and cosmetic formulations. google.com

Sodium N-Lauroyl-L-Proline fits squarely within this class, featuring a lauroyl group (a 12-carbon chain derived from lauric acid) as its hydrophobic tail and the amino acid L-proline as its hydrophilic headgroup. nih.gov Unlike surfactants based on linear amino acids like glycine or alanine, the use of proline introduces a unique structural element that influences its physicochemical behavior. researchgate.net These surfactants are recognized for their good cleansing power while being gentle on the skin and hair compared to traditional anionic surfactants. google.com

Table 1: Structural Comparison of Common N-Acyl Amino Acid Surfactants

Surfactant Name Amino Acid Headgroup Acyl Chain (Typical) Key Structural Feature
Sodium Lauroyl Glycinate (B8599266) Glycine Lauroyl (C12) Smallest, simplest amino acid headgroup
Sodium Lauroyl Glutamate Glutamic Acid Lauroyl (C12) Contains two carboxyl groups in the headgroup. chalmers.se
Sodium Lauroyl Sarcosinate Sarcosine (N-methylglycine) Lauroyl (C12) N-methylated amino acid headgroup
Sodium N-Lauroyl-L-Proline Proline Lauroyl (C12) Cyclic, secondary amine headgroup

Historical Development and Significance of Amino Acid-Based Amphiphiles in Academic Research

The exploration of amino acids as components of surface-active molecules has a rich history rooted in the quest for biocompatible and environmentally benign chemical agents. Early academic interest was driven by the fundamental building blocks of life—amino acids and fatty acids—and how they might have behaved in prebiotic conditions, potentially forming primitive cell membranes. mdpi.com The production of amino acids themselves began in the early 20th century, initially through extraction and later through chemical synthesis and fermentation. nih.gov

In more contemporary academic research, the synthesis and characterization of N-acyl amino acids have become a focal point for studying self-assembly, micellization, and interfacial phenomena. chalmers.se Scientists have systematically varied both the amino acid and the fatty acid components to understand how molecular structure dictates surfactant properties. researchgate.net This research has been pivotal in designing molecules for specific applications, from creating stable foams to developing novel drug delivery systems. The study of amphiphilic amino acids, such as lysine (B10760008) and arginine, has also been crucial in understanding protein adsorption on various surfaces. rsc.org The unique ability of these molecules to interact with different chemical environments has made them a subject of intense investigation. rsc.org

Structural Basis for Unique Properties of N-Acyl Proline Derivatives

The distinctive properties of Sodium N-Lauroyl-L-Proline arise directly from its unique molecular architecture. researchgate.net The molecule is composed of two primary moieties: the hydrophobic N-lauroyl chain and the hydrophilic sodium prolinate headgroup.

The key to its unique character lies in the proline residue. acs.org Unlike other proteinogenic amino acids, proline is a secondary amine with its nitrogen atom incorporated into a five-membered pyrrolidine (B122466) ring. acs.org This rigid, cyclic structure imparts significant conformational constraints on the headgroup. This structural rigidity affects how the surfactant molecules pack at interfaces, such as the air-water or oil-water interface. This distinct geometry influences the surfactant's critical micelle concentration (CMC), surface tension reduction capabilities, and its interaction with other molecules in a formulation. Research has shown that N-lauroyl condensates of proline exhibit good wetting ability and high tolerance to calcium ions, a desirable trait for performance in hard water. researchgate.net The presence of the proline ring is also a factor in the formation of specific molecular assemblies in aqueous solutions. researchgate.net

Table 2: Molecular Details of L-Proline, 1-(1-oxododecyl)-, sodium salt

Property Value / Description Source
IUPAC Name Sodium (2S)-1-dodecanoylpyrrolidine-2-carboxylate nih.gov
Molecular Formula C₁₇H₃₀NNaO₃ -
Molecular Weight 319.4 g/mol nih.gov
Hydrophobic Component Dodecanoyl (Lauroyl) group (C12) nih.gov
Hydrophilic Component Sodium Prolinate nih.gov
Key Structural Feature Heterocyclic, five-membered pyrrolidine ring in the headgroup. acs.org acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H30NNaO3 B12280681 L-Proline, 1-(1-oxododecyl)-, sodium salt

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H30NNaO3

Molecular Weight

319.4 g/mol

IUPAC Name

sodium;1-dodecanoylpyrrolidine-2-carboxylate

InChI

InChI=1S/C17H31NO3.Na/c1-2-3-4-5-6-7-8-9-10-13-16(19)18-14-11-12-15(18)17(20)21;/h15H,2-14H2,1H3,(H,20,21);/q;+1/p-1

InChI Key

SPZDDBQUYSHZDF-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC(=O)N1CCCC1C(=O)[O-].[Na+]

Origin of Product

United States

Synthetic Strategies and Derivatization Approaches for N Lauroyl L Proline Sodium Salt

Chemical Synthesis Pathways and Methodologies

The synthesis of N-acyl amino acids, including N-Lauroyl-L-Proline sodium salt, can be achieved through various chemical routes. These methods often involve the reaction between a fatty acid derivative and an amino acid.

Advanced Acylation Reactions and Optimized Reaction Conditions

A prevalent method for synthesizing N-acyl amino acids is the Schotten-Baumann reaction. uni-duesseldorf.de This reaction typically involves the acylation of an amino acid with an acyl chloride under alkaline conditions. uni-duesseldorf.de For the synthesis of N-Lauroyl-L-Proline, L-proline is reacted with lauroyl chloride. The reaction is generally carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid that is formed as a byproduct. uni-duesseldorf.de The use of cationic surfactants as catalysts in a tetrahydrofuran (B95107) solvent has been shown to produce very high or almost quantitative yields. researchgate.net Another approach involves the direct dehydration condensation of fatty acids and amino acid salts at high temperatures. researchgate.net Improvements to this method have focused on optimizing conditions to increase the yield of the N-acyl amino acid salt. researchgate.net The amidation of fatty acid methyl esters, such as methyl laurate, with amino acids in the presence of a catalyst like sodium methoxide (B1231860) is another viable pathway. researchgate.net Research has also explored the use of N,N-dicyclohexylcarbodiimide (DDC) as a dehydrating agent to facilitate the reaction between fatty acids and amino acids, although this method is more commonly used in laboratory settings due to the formation of dicyclohexylurea as a byproduct. researchgate.net

Reaction TypeReactantsKey ConditionsYield
Schotten-BaumannL-proline, Lauroyl chlorideAlkaline (NaOH)High
Catalytic AcylationL-proline, Lauroyl chloride, Cationic surfactantTetrahydrofuran, RefluxVery high to quantitative researchgate.net
Direct DehydrationLauric acid, L-proline saltHigh temperature (>170°C) researchgate.netVariable
Fatty Acid Ester AmidationMethyl laurate, Sodium L-prolinateSodium methoxide catalystUp to 78.7% (for N-lauroyl glycinate) researchgate.net
DDC CouplingLauric acid, L-prolineN,N-dicyclohexylcarbodiimideGood (lab scale) researchgate.net

Utilization of Biorenewable Precursors and Industrial Byproducts

The drive towards more sustainable chemical manufacturing has led to the exploration of biorenewable feedstocks for the synthesis of surfactants like N-Lauroyl-L-Proline sodium salt. worldbiomarketinsights.comcesio.eu Both the fatty acid and amino acid components can be sourced from renewable materials. whiterose.ac.uk Lauric acid, the fatty acid component, can be derived from vegetable oils such as coconut or palm kernel oil. cesio.eutandfonline.com L-proline, the amino acid component, can be produced through the fermentation of biomass-derived intermediates. pnas.orgnih.gov

Furthermore, industrial byproducts are being investigated as low-cost and sustainable starting materials. worldbiomarketinsights.com For instance, waste proteins from industries such as cottonseed processing and silk manufacturing can be hydrolyzed to produce a mixture of amino acids, which can then be acylated to form N-acyl amino acid surfactants. acs.orgacs.org Research has demonstrated the successful synthesis of mixed N-acyl amino acid surfactants from cottonseed, silk residue, and silk chrysalis protein hydrolysates with yields ranging from 60-75%. acs.org This approach not only provides a sustainable route to valuable chemicals but also addresses waste management challenges. worldbiomarketinsights.comeuropa.eu

Biocatalytic and Enzymatic Synthesis Routes

Biocatalytic methods, employing enzymes or whole cells, offer a greener alternative to traditional chemical synthesis. nih.govd-nb.info These processes are characterized by mild reaction conditions and high selectivity, aligning with the principles of green chemistry. d-nb.infonih.gov

Aminoacylase-Mediated Production and Bioprocess Optimization

Aminoacylases (EC 3.5.1.14) are enzymes that catalyze the hydrolysis of N-acyl-amino acids and, under certain conditions, can also catalyze their synthesis. uni-duesseldorf.ded-nb.infowikipedia.org This synthetic capability makes them promising biocatalysts for the production of N-Lauroyl-L-Proline. nih.govd-nb.info The enzymatic synthesis can proceed through the direct condensation of lauric acid and L-proline or via an acyl transfer from a lauric acid ester. researchgate.net Several aminoacylases with the ability to accept long-chain fatty acids as substrates have been discovered in recent years, expanding the potential for efficient enzymatic production. nih.govd-nb.info

Bioprocess optimization is crucial for enhancing the yield and efficiency of aminoacylase-mediated synthesis. jmb.or.krresearchgate.net This involves the systematic study and adjustment of various reaction parameters.

ParameterDescription
Enzyme SourceDifferent aminoacylases exhibit varying substrate specificities and stability. nih.govd-nb.info Enzymes from thermophilic organisms can offer enhanced stability at higher temperatures. nih.gov
Substrate ConcentrationOptimizing the molar ratio of lauric acid (or its ester) to L-proline is essential for maximizing product formation and minimizing substrate inhibition.
pHThe pH of the reaction medium affects enzyme activity and stability. The optimal pH for synthesis may differ from that for hydrolysis. nih.gov
TemperatureTemperature influences the reaction rate and enzyme stability. An optimal temperature balances these two factors. nih.gov
Solvent SystemThe choice of solvent can impact substrate solubility and enzyme activity. tandfonline.com
Water ActivityIn condensation reactions, controlling water activity is critical to shift the equilibrium towards product formation.

Principles of Green Chemistry in N-Acyl Amino Acid Synthesis

The enzymatic synthesis of N-acyl amino acids aligns well with the twelve principles of green chemistry. researchgate.netacs.org

Prevention of Waste : Biocatalytic processes often generate less waste compared to chemical syntheses. acs.org

Atom Economy : Enzymatic reactions can be highly specific, leading to a higher incorporation of reactant atoms into the final product. acs.orgyoutube.com

Use of Less Hazardous Chemical Syntheses : Enzymatic methods avoid the use of harsh and toxic reagents like acyl chlorides and strong bases, which are common in traditional chemical synthesis. nih.govd-nb.info

Use of Renewable Feedstocks : As discussed previously, both the fatty acid and amino acid components can be derived from renewable resources. cesio.euwhiterose.ac.uk

Use of Catalysis : Enzymes are highly efficient and specific catalysts that can be used in small quantities. acs.org

Increased Energy Efficiency : Biocatalytic reactions are typically conducted under mild conditions of temperature and pressure, reducing energy consumption. scielo.br

Strategic Derivatization for Enhanced Research Utility

The modification of the N-Lauroyl-L-Proline sodium salt structure can be a valuable tool for research purposes. Derivatization can be used to alter the molecule's properties or to facilitate its analysis. For instance, esterification of the carboxyl group or modification of the pyrrolidine (B122466) ring can be performed to study structure-activity relationships. sigmaaldrich.comgenscript.com

For analytical purposes, derivatization is often employed to improve the detection of the molecule. For example, in gas chromatography (GC) analysis, the carboxyl group of proline is typically esterified, and the amino group is acylated to enhance volatility and improve peak shape. sigmaaldrich.com Similarly, for high-performance liquid chromatography (HPLC), fluorescent derivatizing agents like NBD-Cl can be used to introduce a chromophore, enabling sensitive detection. impactfactor.orgresearchgate.net These derivatization strategies are essential for the enantiomeric separation and quantification of proline and its derivatives. impactfactor.orgresearchgate.net

Chemical Modification for Spectroscopic and Chromatographic Detection

The detection and quantification of N-Lauroyl-L-Proline sodium salt, a non-chromophoric compound, in various matrices necessitate chemical modification to render it suitable for common spectroscopic and chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) with UV/Vis detection. A prevalent strategy involves derivatization of the carboxyl group of the proline moiety to introduce a chromophore, thereby enhancing its detectability.

One effective derivatization agent is 2,4′-dibromoacetophenone. researchgate.netmdpi.com This reagent reacts with the carboxylic acid of N-acyl amino acids to form 4′-bromophenacyl esters, which possess strong UV absorbance. researchgate.netmdpi.com The reaction is typically carried out in an organic solvent, such as ethanol. mdpi.com This pre-column derivatization allows for sensitive detection using a UV/Vis detector, typically around a wavelength of 260 nm. bohrium.com

An alternative approach for the analysis of N-lauryl amino acid surfactants is direct HPLC-UV detection without derivatization. nih.gov This method relies on optimizing the mobile phase composition and selecting a low wavelength for detection, such as 205 nm, where the amide bond exhibits some absorbance. nih.govoup.com This strategy, while simpler by avoiding a reaction step, may offer lower sensitivity compared to methods employing a derivatizing agent with a strong chromophore. nih.gov

The choice of analytical column is critical for the successful separation of the derivatized or underivatized analyte. Reversed-phase columns, such as C18, are commonly employed for the separation of these amphiphilic molecules. mdpi.comnih.govoup.com The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous solution, often with a pH modifier like phosphoric acid or perchloric acid to ensure good peak shape. nih.govoup.com

Supramolecular Architectures and Self Assembly of N Lauroyl L Proline Sodium Salt

Formation of Micellar and Colloidal Structures

As a class of N-acyl amino acid surfactants, sodium salts of N-dodecanoyl-L-amino acids are known to form micellar structures in aqueous solutions. iitkgp.ac.in The self-assembly process is primarily driven by the hydrophobic effect, which causes the nonpolar lauroyl chains to aggregate in the core of the structure, minimizing their contact with water, while the polar carboxylate headgroups remain exposed to the aqueous environment.

In aqueous solutions, these surfactants typically form spherical micelles above a specific concentration known as the critical micelle concentration (CMC). iitkgp.ac.inrsc.org For instance, a related compound, the potassium salt of trimeric N-dodecanoyl-L-proline, has been shown to form spherical micelles with a specific aggregation number of 36. researchgate.net The structure of these aggregates is influenced by several factors. As surfactant concentration increases, or with the addition of salt, transitions from spherical to more elongated, cylindrical (or wormlike) micelles can occur. rsc.orgcore.ac.uk Further changes in conditions can lead to the formation of more complex structures like unilamellar vesicles, as observed in the case of Sodium N-lauroyl glycinate (B8599266) (SLG). iitkgp.ac.in The specific type of amino acid headgroup plays a crucial role; for example, N-lauroyl-L-glutamate, which has two carboxyl groups, can form a cubic phase situated between the isotropic micellar and hexagonal phases in its phase diagram. researchgate.net

Table 1: Self-Assembled Structures of Various N-Acyl Amino Acid Surfactants in Aqueous Media

SurfactantObserved Structure(s)Reference
Sodium salts of N-dodecanoyl-L-amino acidsMicelles iitkgp.ac.in
Sodium N-lauroyl glycinate (SLG)Unilamellar Vesicles iitkgp.ac.in
Sodium N-lauroyl sarcosinate (SLS)Spherical Micelles iitkgp.ac.in
Trimeric N-dodecanoyl-L-proline potassium saltSpherical Micelles researchgate.net
N-lauroyl-L-glutamate saltsMicellar, Cubic, and Hexagonal Phases researchgate.net

Rheological Characterization of Gelation Phenomena in Aqueous Systems

The self-assembled fibrous or wormlike micellar structures of surfactants like Sodium N-lauroyl-L-prolinate can entangle at sufficient concentrations, leading to the formation of viscoelastic solutions and hydrogels. The study of the flow behavior (rheology) of these systems is critical to understanding their structure and properties. Aqueous solutions of such polymers and surfactants are typically non-Newtonian fluids, meaning their viscosity changes with the applied shear rate. researchgate.net

Rheological measurements provide insight into the mechanical properties of these gels. Key parameters include:

Viscosity: A measure of the fluid's resistance to flow. In these systems, viscosity is often highly dependent on concentration and temperature. researchgate.net

Shear Thickening/Thinning: Many surfactant gels exhibit shear-thinning behavior, where viscosity decreases as the shear rate increases. Conversely, some systems can show shear-thickening, where viscosity increases, sometimes leading to shear-induced gelation. psu.edupolyelectrolyte.science

Elastic (Storage) Modulus (G') and Viscous (Loss) Modulus (G''): These dynamic moduli quantify the solid-like and liquid-like character of the material, respectively. In a true gel, G' is typically greater than G'' and is largely independent of frequency.

The inclusion of proline in peptide sequences has been noted to induce the formation of hydrogels and lyotropic liquid crystal structures. nih.gov Similarly, other N-acyl amino acids, such as N-lauroyl-l-glutamate, are recognized for their gelatinization abilities. researchgate.net The rheological properties of these gels are sensitive to changes in pH, temperature, and ionic strength, which alter the underlying supramolecular structures.

Table 2: Key Rheological Parameters for Characterizing Surfactant Gels

ParameterDescriptionSignificance
Apparent Viscosity (η)The fluid's resistance to flow under a specific shear rate.Indicates the "thickness" of the solution and its response to deformation.
Storage Modulus (G')Represents the elastic component; the energy stored and recovered per cycle of oscillation.Measures the solid-like behavior and network strength of the gel.
Loss Modulus (G'')Represents the viscous component; the energy dissipated as heat per cycle.Measures the liquid-like behavior of the material.
Yield StressThe minimum stress required to initiate flow.Defines the transition from solid-like to liquid-like behavior under stress.

Elucidation of Helical and Fibrous Molecular Assembly Mechanisms

The unique, rigid cyclic structure of the proline residue in the headgroup of Sodium N-lauroyl-L-prolinate plays a significant role in directing its self-assembly into non-spherical architectures. Unlike the more flexible headgroups of other amino acids, the pyrrolidine (B122466) ring of proline can induce specific twists and turns in the molecular packing, favoring the formation of helical and fibrous structures.

Research on related proline-containing surfactants has provided direct evidence for this phenomenon. For example, small-angle neutron scattering studies on the micelles of a trimeric N-dodecanoyl-L-proline potassium salt revealed that the oligopeptide headgroups adopt a poly-L-proline I-type helical structure. researchgate.net Furthermore, investigations into self-assembling peptides have shown that the inclusion of proline can act as a "β-sheet disrupter" but can also promote the formation of twisted, superhelical nanofibers. nih.gov This suggests that the inherent conformational constraints of the proline ring are a key factor in guiding the assembly pathway away from simple planar sheets and towards more complex, helically ordered fibers. nih.gov The formation of these fibrous structures is a hallmark of many self-assembling peptide and amphiphile systems, which can be driven by a combination of hydrogen bonding between the amide groups and hydrophobic interactions. iitkgp.ac.inworktribe.comcapes.gov.br

Table 3: Comparison of Molecular Assembly Mechanisms

Assembly MechanismPrimary Driving ForcesResulting Supramolecular StructureRole of Proline
β-Sheet FormationInter-strand hydrogen bonding, Hydrophobic interactionsPlanar sheets, Ribbons, NanofibersOften acts as a disrupter due to its cyclic structure. nih.gov
Helical/Fibrous AssemblyHydrophobic interactions, Conformational constraints, Hydrogen bondingHelical ribbons, Twisted nanofibers, Superhelical fibersCan induce turns and twists, favoring helical structures. researchgate.netnih.gov

Influence of Molecular Chirality on Self-Assembled Systems

Chirality is a fundamental principle governing the structure and function of biomolecules, and it exerts profound control over the self-assembly of amphiphiles like Sodium N-lauroyl-L-prolinate. nih.govresearchgate.net The presence of the L-proline enantiomer in the headgroup imparts a specific handedness to the molecule, which is then translated into the resulting supramolecular architecture.

The stereochemistry of the building blocks dictates the packing geometry and can determine the ultimate morphology of the self-assembled nanostructure. researchgate.net Studies on lipidated peptides have demonstrated that chirality is a critical switch for controlling the assembly process. nih.gov For instance, homochiral lipopeptides (containing only L-amino acids) were observed to self-assemble into nanofibers at basic pH. nih.gov In contrast, their heterochiral counterparts, where some L-amino acids were replaced by D-isomers, formed distinct structures such as nanotapes and nanotubes under the same conditions. nih.gov In some cases, altering the chirality of even a single amino acid can completely disrupt the formation of ordered structures or, conversely, enable non-assembling peptides to form well-ordered fibers. nih.gov Therefore, the exclusive use of the L-proline isomer in the title compound is expected to lead to uniform, chirally-defined supramolecular structures, such as right- or left-handed helical fibers, a level of control that is lost with a racemic mixture.

Table 4: Effect of Chirality on the Self-Assembly of C16-Peptide Conjugates at Basic pH

LipopeptideChiralityObserved NanostructureReference
C16–YKKHomochiral (all L-isomers)Nanofibers nih.gov
C16–WKKHomochiral (all L-isomers)Nanofibers nih.gov
C16–YkkHeterochiral (Y is L, kk are D)Nanotapes & Nanotubes nih.gov
C16–WkkHeterochiral (W is L, kk are D)Nanotapes & Nanotubes nih.gov

Interfacial Behavior at Air-Water and Other Liquid-Liquid Interfaces

As an anionic surfactant, Sodium N-lauroyl-L-prolinate actively adsorbs at interfaces, such as the air-water interface, to lower the system's free energy. The amphiphilic molecules orient themselves with their hydrophobic lauroyl tails directed away from the aqueous phase (into the air or a nonpolar liquid) and their hydrophilic sodium prolinate headgroups remaining in the water. This arrangement disrupts the cohesive energy of water at the surface, thereby reducing the surface tension. rsc.org

The effectiveness of a surfactant is often characterized by its critical micelle concentration (CMC), the concentration at which micelles begin to form in the bulk solution and the surface tension reaches its minimum, constant value. rsc.orgcore.ac.uk The charged nature of the prolinate headgroup significantly influences the organization of water molecules at the interface. osti.gov This interfacial activity is crucial for the formation of foams and emulsions, where the surfactant molecules stabilize the interface between gas-liquid or liquid-liquid phases, respectively. The specific properties of the interfacial layer, such as its elasticity and stability, are dictated by the packing and interactions of the surfactant molecules. nih.gov

Table 5: Critical Micelle Concentration (CMC) of Related Anionic Surfactants

SurfactantConditionsCMC (approx.)Reference
Sodium N-lauroyl sarcosinate (SLS)pH 7 buffer, 25 °C14.6 mM iitkgp.ac.in
Sodium N-lauroyl glycinate (SLG)pH 7 buffer, 25 °C8.6 mM iitkgp.ac.in
Sodium Alkylbenzenesulfonate (NaLAS)Water, 25 °C~2 mM (0.07 wt%) rsc.org

Advanced Analytical Characterization Techniques for N Lauroyl L Proline Sodium Salt

Spectroscopic Methods for Structural Elucidation and Conformational Analysis

Spectroscopy provides a powerful, non-destructive means to investigate the molecular architecture of N-Lauroyl-L-Proline sodium salt.

FTIR spectroscopy is instrumental in identifying the key functional groups within the N-Lauroyl-L-Proline sodium salt molecule. The spectrum provides a unique molecular fingerprint, confirming the presence of the amide linkage, the carboxylate group, and the long alkyl chain.

The analysis of the FTIR spectrum reveals several characteristic absorption bands. The O-H stretching vibrations, typically from residual water, appear as a broad band in the 3200-3500 cm⁻¹ region. researchgate.net The asymmetric and symmetric stretching vibrations of the methylene (B1212753) (CH₂) groups in the lauroyl tail are observed in the 2850-2960 cm⁻¹ range.

Crucially, the amide I band (C=O stretching) is a strong indicator of the secondary amide formed between lauric acid and the proline nitrogen. This peak is typically found around 1600-1650 cm⁻¹. For the closely related sodium N-lauroylsarcosinate, this peak appears near 1640-1656 cm⁻¹. researchgate.net The carboxylate group (COO⁻) of the sodium salt exhibits a strong asymmetric stretching vibration, typically in the 1550-1610 cm⁻¹ region. The N-H bending and C-N stretching vibrations associated with the proline ring and amide linkage also provide confirmatory peaks in the fingerprint region (below 1500 cm⁻¹). researchgate.net

Table 1: Characteristic FTIR Absorption Bands for N-Lauroyl-L-Proline Sodium Salt

Wavenumber (cm⁻¹) Vibration Type Functional Group Reference
~2925 Asymmetric CH₂ Stretch Lauroyl Chain sid.ir
~2855 Symmetric CH₂ Stretch Lauroyl Chain sid.ir
~1640 Amide I (C=O Stretch) Amide Linkage researchgate.net
~1600 Asymmetric COO⁻ Stretch Carboxylate Salt researchgate.net

NMR spectroscopy provides unparalleled detail regarding the molecular structure and conformation of N-Lauroyl-L-Proline sodium salt in solution. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum displays distinct signals for the lauroyl chain and the proline ring. The terminal methyl (CH₃) group of the lauroyl chain appears as a triplet around 0.8 ppm. The long chain of methylene (CH₂) groups produces a large, broad signal between 1.2-1.6 ppm. The protons on the proline ring resonate in the 1.9-4.5 ppm region, with the α-proton (adjacent to the carboxylate and nitrogen) being the most downfield of the ring protons.

¹³C NMR: The carbon NMR spectrum complements the proton data, with signals corresponding to each unique carbon atom. The carbonyl carbons of the amide and carboxylate groups are the most downfield, typically resonating above 170 ppm. The carbons of the lauroyl chain appear in the 14-40 ppm range, while the proline ring carbons are found between approximately 25-60 ppm.

A key aspect of NMR analysis for N-acyl amino acids is the study of cis-trans isomerism about the tertiary amide bond. researchgate.netnih.gov Due to the restricted rotation around the C-N bond, both cis and trans conformers can exist in solution, leading to a splitting of NMR signals for the atoms near the amide bond, particularly the proline ring protons and carbons. The ratio of these isomers can be influenced by factors such as solvent, temperature, and surfactant concentration, providing insight into the molecule's conformational dynamics and aggregation behavior. researchgate.net

Table 2: Estimated ¹H and ¹³C NMR Chemical Shifts (δ) for N-Lauroyl-L-Proline Sodium Salt in D₂O

Moiety Atom Type Estimated ¹H Shift (ppm) Estimated ¹³C Shift (ppm)
Lauroyl Chain Terminal CH₃ ~0.8 ~14
Lauroyl Chain (CH₂)₉ ~1.2 ~22-32
Lauroyl Chain α-CH₂ (to C=O) ~2.2 ~36
Amide C=O - ~175
Proline Ring α-CH ~4.1 ~60
Proline Ring β, γ, δ-CH₂ ~1.9-3.7 ~25-50

In its monomeric form, N-Lauroyl-L-Proline sodium salt does not possess strong chromophores that absorb light in the standard UV-Visible range (200–800 nm). The amide and carboxylate groups exhibit weak n→π* transitions, typically below 220 nm, which can be difficult to observe and quantify accurately. nist.gov

However, UV-Vis spectroscopy becomes a valuable tool for studying the compound's behavior in self-assembled states, such as micelles. The formation of aggregates in solution leads to increased light scattering, which can be monitored as an apparent increase in absorbance across the UV-Vis spectrum. This change in turbidity can be used to study the critical micelle concentration (CMC).

Furthermore, UV-Vis spectroscopy is frequently used in conjunction with hydrophobic probe molecules (dyes) like Nile Red or Rhodamine B. nih.gov These dyes have low solubility in water but are readily incorporated into the hydrophobic core of the micelles formed by N-Lauroyl-L-Proline sodium salt. The change in the dye's absorption spectrum upon incorporation into the nonpolar micellar environment can be used to probe the formation and characteristics of the self-assembled structures.

Chromatographic and Mass Spectrometric Techniques for Purity and Compositional Analysis

These techniques are essential for separating the target compound from impurities and confirming its exact molecular formula.

HPLC is the premier technique for assessing the purity of N-Lauroyl-L-Proline sodium salt and separating it from starting materials (lauric acid, L-proline) or side products. A common method would involve reverse-phase HPLC (RP-HPLC), where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase.

Given the molecule's amphiphilic nature, a gradient elution method, typically with a mobile phase consisting of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), is effective. An acid modifier, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to ensure good peak shape and compatibility with mass spectrometry. nih.govresearchgate.net

Due to the lack of a strong UV chromophore, detection can be challenging with standard UV detectors. researchgate.net Therefore, coupling HPLC with a mass spectrometer (HPLC-MS) is the preferred approach. The mass spectrometer serves as a highly specific and sensitive detector, allowing for the quantification of the target compound and the identification of impurities based on their mass-to-charge ratios. nih.gov

ESI-HRMS is the definitive technique for confirming the elemental composition of N-Lauroyl-L-Proline sodium salt. Electrospray ionization is a soft ionization method well-suited for polar and thermally labile molecules, readily generating gas-phase ions from the analyte in solution. americanlaboratory.com

High-resolution mass spectrometry measures the mass-to-charge ratio (m/z) of these ions with extremely high accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula. For N-Lauroyl-L-Proline sodium salt, the analysis can be performed in either positive or negative ion mode.

Positive Ion Mode: Detects the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺, where M is the neutral free acid (C₁₇H₃₁NO₃).

Negative Ion Mode: Detects the deprotonated molecule [M-H]⁻, which corresponds to the lauroyl-prolinate anion (C₁₇H₃₀NO₃⁻).

By comparing the experimentally measured exact mass to the theoretically calculated mass for the expected formula, the molecular identity can be confirmed with very high confidence.

Table 3: Theoretical Exact Masses for Ions of N-Lauroyl-L-Proline in ESI-HRMS

Ion Formula Ion Type Calculated Exact Mass (Da)
[C₁₇H₃₁NO₃ + H]⁺ Protonated Molecule 298.23767
[C₁₇H₃₁NO₃ + Na]⁺ Sodiated Adduct 320.21961

X-ray Diffraction and Crystallography for Solid-State Structural Determination

To date, a detailed single-crystal X-ray crystallographic study for L-Proline, 1-(1-oxododecyl)-, sodium salt has not been reported in publicly accessible databases. Such a study would provide the most precise atomic coordinates and unit cell parameters.

For analogous compounds, such as other N-acyl amino acid surfactants, solid-state characterization has been performed. For instance, studies on related surfactants demonstrate the utility of these techniques in understanding their solid-state behavior. While direct crystallographic data for the proline derivative is unavailable, the principles of the analysis would be the same.

A hypothetical crystallographic analysis would yield a data table similar to the one below, detailing the unit cell parameters and other key structural information.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

ParameterValue (Hypothetical)
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)10.5
b (Å)8.7
c (Å)35.2
α (°)90
β (°)90
γ (°)90
Volume (ų)3213.8
Z (Molecules per unit cell)4
Calculated Density (g/cm³)1.15

Note: The data in this table is hypothetical and serves as an example of what would be determined from a single-crystal X-ray diffraction study. It is not based on experimental results for this compound.

The structural insights from such an analysis would be crucial for understanding the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the crystal packing. The conformation of the proline ring and the lauroyl chain would also be definitively established, providing a solid-state benchmark for computational and spectroscopic studies.

Biological and Biochemical Interaction Mechanisms of N Lauroyl L Proline Sodium Salt Non Clinical Focus

Modulation of Cellular Processes in Model Systems

N-Lauroyl-L-Proline sodium salt, as part of the broader class of N-acyl amino acids (NAAAs), is recognized for its interactions with key biological molecules and processes. These interactions are largely dictated by its amphiphilic nature, combining a hydrophobic lauroyl tail with a hydrophilic proline headgroup.

Interactions with Enzyme Systems and Related Metabolic Pathways

The metabolism of NAAAs, including synthesis and degradation, involves specific enzymatic pathways. While research on the direct modulation of metabolic pathways by exogenous N-Lauroyl-L-Proline sodium salt is not extensively documented, the general enzymatic processes for this class of molecules are understood.

N-acyl amino acid surfactants can be synthesized through green chemistry approaches using enzymes like lipases and proteases. nih.govresearchgate.net The reverse reaction, hydrolysis, is also a key part of their metabolic lifecycle. In vivo, a circulating enzyme known as peptidase M20 domain containing 1 (PM20D1) has been identified that can both synthesize and hydrolyze various NAAAs. wikipedia.org The biosynthesis and degradation of these molecules are crucial, as NAAAs are a family of endogenous signaling molecules. nih.govnih.gov

Proline catabolism in many organisms involves the bifunctional enzyme PutA, which contains both proline dehydrogenase (PRODH) and P5C dehydrogenase (P5CDH) activities, converting proline to glutamate. nih.gov This enzyme can switch from a DNA-binding protein to a membrane-bound catabolic enzyme. nih.gov However, the interaction of N-lauroyl substituted proline with such enzymatic systems has not been detailed. The metabolic pathways for NAAAs are complex and not yet fully elucidated. nih.gov

Table 1: Enzymes Involved in N-Acyl Amino Acid Metabolism

Enzyme/Enzyme Class Function Reference
Lipases, Proteases Catalyze the synthesis of N-acyl amino acids. nih.govresearchgate.net
Aminoacylases Belong to the hydrolase family and can be used for the enzymatic synthesis of N-acyl amino acid surfactants. nih.gov
Peptidase M20 domain containing 1 (PM20D1) Catalyzes both the condensation (synthesis) and hydrolysis (degradation) of N-acyl amino acids. wikipedia.org

Influence on Protein Structure and Stability within Biological Contexts

Surfactant molecules are known to alter the structure and stability of proteins. nih.gov The interactions between N-acyl amino acid-based anionic surfactants and proteins are of significant interest in various industries. nih.gov

A study investigating the interaction of a series of N-acyl amino acid surfactants with bovine serum albumin (BSA) found that the interaction is primarily hydrophobic in nature. nih.gov The binding constants were shown to be significantly affected by the amino acid head-group, highlighting the role of the hydrophilic portion of the surfactant in the binding mechanics. nih.gov Fluorescence and circular dichroism (CD) spectroscopy revealed that at low concentrations, these surfactant molecules bind to drug binding sites on the protein and can lead to a more structured conformation of BSA. nih.gov

While general surfactants can protect proteins against aggregation, the unique, rigid cyclic structure of the proline headgroup in N-Lauroyl-L-Proline sodium salt likely confers specific conformational properties. nih.govwikipedia.org Proline residues within a peptide chain are known to have exceptional conformational rigidity compared to other amino acids, which influences protein secondary structure. wikipedia.orgnih.govox.ac.uk This inherent rigidity, combined with the hydrophobic interactions of the lauroyl tail, dictates its influence on protein stability. The presence of salts, such as the sodium in the compound's salt form, can also contribute to protein stabilization, a phenomenon related to the Hofmeister series. nih.gov

Table 2: Summary of N-Acyl Amino Acid Surfactant Interaction with Bovine Serum Albumin (BSA)

Observation Method(s) Used Implication Reference
Surfactant binding occurs at drug binding sites I and II. Fluorescence Spectroscopy Suggests specific interaction points on the protein. nih.gov
Protein conformation becomes more structured at low surfactant concentrations. Fluorescence and Circular Dichroism (CD) Spectroscopy Indicates that the surfactant can induce conformational changes, potentially increasing stability in certain conditions. nih.gov
Interaction is mainly hydrophobic. Fluorescence Spectroscopy, Isothermal Titration Calorimetry (ITC) The fatty acid chain is the primary driver of the binding interaction. nih.gov

Mechanisms of Gene Expression Regulation (in vitro)

While the unmodified amino acid L-proline has been shown to act as a signaling molecule that can induce differentiation in embryonic stem cells and alter gene expression, there is no specific research available in the reviewed literature detailing the mechanisms by which L-Proline, 1-(1-oxododecyl)-, sodium salt regulates gene expression in vitro. nih.govnih.gov The regulation of proline metabolism itself involves complex genetic controls, such as the PutA repressor system in E. coli, but this pertains to the response to the amino acid proline, not the N-acyl surfactant derivative. nih.gov

Membrane and Transport System Interactions

The amphiphilic structure of N-Lauroyl-L-Proline sodium salt governs its interactions with cell membranes and transport systems, which differ significantly from those of the simple amino acid L-proline.

Research into Interaction with Biological Transporters and Permeation Mechanisms

L-proline is transported across cellular membranes by specific transporter proteins, such as the ProT family and the IMINO system, which are often sodium or pH-dependent. nih.govnih.gov However, due to its significantly larger size and the presence of a long hydrophobic lauroyl chain, N-Lauroyl-L-Proline sodium salt is not expected to utilize these same amino acid transporters.

Instead, its permeation across biological membranes is more likely governed by its surfactant properties. The interaction of such amphiphiles with microorganisms often involves two main steps: initial electrostatic attraction followed by hydrophobic insertion into the membrane, which can disrupt its integrity. ub.edu This process is a form of passive diffusion and membrane perturbation rather than specific, transporter-mediated uptake. While some N-acyl amides function as signaling molecules, implying interaction with receptors or transport mechanisms, the specific pathways for N-Lauroyl-L-Proline sodium salt have not been identified. wikipedia.orgnih.gov

Effects on Model Membrane Integrity and Lipid Organization

As a surfactant, N-Lauroyl-L-Proline sodium salt is expected to interact strongly with lipid bilayers. The hydrophobic lauroyl tail can insert into the nonpolar core of the membrane, while the polar N-proline sodium salt headgroup remains at the aqueous interface. This insertion can disrupt the ordered packing of lipid molecules, affecting membrane integrity and fluidity. ub.edunih.gov This membrane-disrupting capability is the basis for the antimicrobial properties observed in some amino acid-based surfactants. ub.edu

Table 3: General Effects of Sodium Ions on Neutral Lipid Bilayer Properties

Property Effect of Increasing NaCl Concentration Mechanism Reference
Lipid Mobility Decreased lateral self-diffusion of lipids. Tight binding of Na+ ions to carbonyl oxygens of lipids, forming larger, less mobile complexes. nih.gov
Bilayer Thickness Increased thickness (by ~2 Å). Electrostatic repulsion between monolayers after Na+ binding; increased chain order. nih.govnih.gov
Acyl Chain Order Increased order parameter of fatty acyl chains. A direct consequence of the bilayer thickening and rigidification. nih.govnih.gov

| Main Phase Transition Temperature (Tm) | Increased Tm. | Indicates a stabilization and rigidification of the lipid bilayer. | nih.gov |

Receptor-Mediated Signaling Pathways (Relevant N-acyl amides and N-acyl proline derivatives)

N-acyl amides, a class of lipid signaling molecules to which N-Lauroyl-L-Proline sodium salt belongs, have emerged as biologically active compounds with the potential to interact with various receptor systems. nih.govnih.gov These molecules are structurally analogous to the endogenous cannabinoid, anandamide, and are formed by an acyl group linked to an amine via an amide bond. nih.govnih.gov The diversity in both the fatty acid chain and the amino acid or neurotransmitter headgroup allows for a vast array of potential N-acyl amides, with over 70 identified in nature. nih.govnih.govnih.gov While the specific physiological roles of many of these compounds, including N-Lauroyl-L-Proline sodium salt, are still under investigation, research on related N-acyl amides and N-acyl proline derivatives provides insights into their potential receptor-mediated signaling pathways. nih.govnih.gov

A significant area of research for N-acyl amides has been their interaction with Transient Receptor Potential (TRP) channels, a group of ion channels involved in the sensation of temperature, pain, and other stimuli. nih.govnih.gov Studies have demonstrated that various endogenous N-acyl amides can either activate or inhibit different TRP channels, including TRPV1-4. nih.govnih.gov

For instance, a comprehensive screening of a library of over 70 N-acyl amides identified 20 novel compounds that modulate the activity of TRPV1-4 channels. nih.govnih.gov Of particular relevance to N-Lauroyl-L-Proline sodium salt are the findings on N-acyl proline derivatives. While a mixture of N-acyl prolines showed no agonist activity on TRPV1 channels, further investigation revealed that specific derivatives can act as potent inhibitors. nih.gov Notably, N-docosahexaenoyl proline was identified as a potent inhibitor of the TRPV1 channel. nih.gov This suggests that the nature of the acyl chain attached to the proline moiety is a critical determinant of the compound's activity at TRP channels.

Table 1: Activity of Select N-acyl Amides on TRP Channels

N-acyl Amide DerivativeTarget TRP ChannelObserved Activity
N-arachidonoyl ethanolamine (B43304) (Anandamide)TRPV1Activation nih.gov
N-docosahexaenoyl prolineTRPV1Potent Inhibition nih.gov
Various N-acyl amidesTRPV1-4Activation or Inhibition nih.govnih.gov

These findings highlight the potential for N-acyl proline derivatives, such as N-Lauroyl-L-Proline sodium salt, to function as modulators of TRP channel activity, a role that is dependent on the specific molecular structure of the compound.

The structural similarity of N-acyl amides to known neuromodulatory lipids has prompted investigations into their interactions with neurotransmitter systems. nih.govnih.gov N-acyl amino acids and N-acyl neurotransmitter conjugates (NAANs) are of considerable interest to pharmacologists due to their potential to interact with a variety of membrane proteins, including G protein-coupled receptors (GPCRs) and ion channels that are central to neurotransmission. nih.govnih.gov

While the physiological roles of most of the more than 70 endogenous NAANs remain largely uncharacterized, their amphipathic nature, with a variable fatty acid tail and a polar headgroup, provides a rich source of potential ligands for novel binding sites on membrane proteins. nih.gov Research has indicated that certain NAANs can modulate the activity of voltage-gated calcium channels and glycine (B1666218) transporters. nih.govnih.gov These interactions suggest that N-acyl proline derivatives could potentially influence neuronal signaling pathways, although specific studies on N-Lauroyl-L-Proline sodium salt are needed to confirm such activities. The diverse structures within the NAAN family suggest a wide range of pharmacological possibilities, positioning them as a promising area for the discovery of new pharmacological targets and tools. nih.govnih.gov

Role in Stress Response Pathways in Plant and Microbial Models

While direct studies on N-Lauroyl-L-Proline sodium salt in plant and microbial stress responses are limited, the well-documented roles of its constituent molecule, proline, provide a strong basis for its potential functions. nih.govnih.gov Proline accumulation is a near-universal response in plants and many microorganisms to a wide array of environmental stresses. nih.govnih.govnih.gov

Proline is a well-established osmoprotectant, a compatible solute that accumulates in cells under conditions of osmotic stress, such as drought and high salinity. nih.govbotanyjournals.comnih.gov The primary function of an osmoprotectant is to help maintain cell turgor and the hydration of cellular components without interfering with normal metabolic processes. nih.govmdpi.com

The accumulation of proline lowers the water potential of the cytoplasm, creating a gradient that favors water retention and uptake, which is crucial for survival under desiccating conditions. mdpi.com This osmotic adjustment helps to stabilize the structure of proteins and membranes. researchgate.netresearchgate.net In addition to proline itself, certain proline derivatives have also been shown to confer enhanced osmotic stress tolerance. researchgate.net For example, in the bacterium Bacillus subtilis, plant-derived proline derivatives like proline betaine (B1666868) (stachydrine) and betonicine (B1666922) have demonstrated a protective effect against high osmolarity. researchgate.net This suggests that acylated forms of proline, such as N-Lauroyl-L-Proline, could potentially be utilized by or confer protection to organisms facing osmotic challenges.

Table 2: Osmoprotective Functions of Proline and its Derivatives

Organism/SystemStress ConditionObserved Role of Proline/Derivative
PlantsDrought, SalinityAccumulation for osmotic adjustment, turgor maintenance nih.govmdpi.com
Bacillus subtilisHigh SalinityUptake of proline derivatives (proline betaine, betonicine) for enhanced osmotic tolerance researchgate.net
General Biological SystemsDehydrationStabilization of proteins and membranes researchgate.netresearchgate.net

Contribution to Abiotic Stress Tolerance in Biological Systems

The contribution of proline to abiotic stress tolerance extends beyond its role as a simple osmolyte. researchgate.netmdpi.comnih.gov Proline and its metabolism are deeply integrated into the broader stress response networks of plants and other organisms. researchgate.netresearchgate.net

One of the key mechanisms by which proline contributes to stress tolerance is through the scavenging of reactive oxygen species (ROS). nih.govresearchgate.netmdpi.com Abiotic stresses often lead to an overproduction of ROS, which can cause significant oxidative damage to cellular components. Proline has been shown to act as a direct ROS scavenger and also to enhance the activity of antioxidant enzymes, thereby protecting the cell from oxidative stress. researchgate.netnih.gov

Furthermore, proline metabolism itself can provide energy and reducing power to cells under stress. nih.govresearchgate.net The catabolism of proline in the mitochondria can generate ATP, which can be vital for sustaining cellular functions when other energy sources, like photosynthesis, are limited by stress conditions. mdpi.com Proline accumulation also plays a role in maintaining ion homeostasis, particularly the Na+/K+ ratio, which is critical for cellular function under salt stress. nih.govnih.gov Exogenous application of proline has been shown to improve plant tolerance to a variety of abiotic stresses, including drought, salinity, and heavy metal toxicity, by enhancing these protective mechanisms. researchgate.netnih.gov

Table 3: Mechanisms of Proline-Mediated Abiotic Stress Tolerance

Protective MechanismDescription
ROS ScavengingDirect quenching of reactive oxygen species and enhancement of antioxidant enzyme activity. nih.govresearchgate.netmdpi.com
Energy SupplyProline catabolism provides ATP and reducing equivalents to fuel cellular processes during stress. nih.govmdpi.comresearchgate.net
Ion HomeostasisHelps in maintaining a favorable intracellular Na+/K+ ratio under salinity stress. nih.govnih.gov
Protein and Membrane StabilizationProtects the structural integrity of macromolecules from stress-induced damage. researchgate.netresearchgate.net

Given these multifaceted roles of proline, it is plausible that N-Lauroyl-L-Proline sodium salt could exhibit similar protective functions in biological systems, potentially acting as a source of proline or having intrinsic stress-mitigating properties.

Computational Chemistry and Theoretical Modeling Studies

Molecular Dynamics Simulations of Self-Assembly and Interfacial Phenomena

Molecular dynamics (MD) simulations are a cornerstone for understanding how individual molecules of Sodium N-lauroyl-L-prolinate collectively behave in aqueous environments. These simulations model the motions of atoms and molecules over time, providing a dynamic picture of processes like micellization and adsorption at interfaces.

For an amphiphilic molecule like Sodium N-lauroyl-L-prolinate, MD simulations can elucidate the fundamental mechanisms of its self-assembly. The simulations track the hydrophobic dodecyl (lauroyl) tails, which tend to avoid water, and the hydrophilic sodium prolinate headgroups, which are readily solvated. This dual nature drives the formation of organized structures such as spherical or cylindrical micelles in the bulk solution and monolayers at air-water or oil-water interfaces.

Recent MD studies on related N-acyl amino acid surfactants have shown that intermolecular hydrogen bonds between the headgroups are a critical factor in achieving close packing and stability at interfaces. chalmers.se In the case of Sodium N-lauroyl-L-prolinate, the proline headgroup's unique cyclic structure influences the orientation and packing of the molecules. Simulations can reveal how the pyrrolidine (B122466) ring affects headgroup hydration and steric interactions, which in turn dictates the curvature and stability of the resulting aggregates. unimi.it MD simulations of similar anionic surfactants at an air-water interface confirm the orientation of the molecules, with polar headgroups facing the water and non-polar tails extending away from it. nih.govresearchgate.net

Table 1: Typical Parameters and Insights from MD Simulations of Amino Acid-Based Surfactants

Simulation Parameter/AnalysisDescriptionTypical Insights Gained
Root Mean Square Deviation (RMSD)Measures the average distance between the atoms of the surfactant molecules over time compared to a reference structure.Indicates when the simulated system has reached equilibrium and structural stability. mdpi.com
Radial Distribution Function (RDF)Describes how the density of surrounding atoms or molecules varies as a function of distance from a reference point (e.g., the surfactant headgroup).Reveals the hydration shell structure around the hydrophilic headgroup and the packing of hydrophobic tails within a micelle. mdpi.com
Solvent Accessible Surface Area (SASA)Calculates the surface area of the surfactant molecule that is accessible to the solvent.Quantifies the change in hydrophobic exposure during micellization or interfacial adsorption. mdpi.com
Order Parameter (SCD)Measures the orientational order of the hydrocarbon tails.Characterizes the conformational freedom and packing efficiency of the lauroyl chains within a self-assembled structure. mdpi.com

In Silico Structure-Activity Relationship (SAR) Predictions

In silico Structure-Activity Relationship (SAR) studies establish a correlation between the chemical structure of a molecule and its physicochemical properties or biological activity. For a surfactant like Sodium N-lauroyl-L-prolinate, SAR models can predict how modifications to its molecular architecture would impact key performance attributes. These predictive models are valuable for designing new surfactants with tailored properties without synthesizing every possible variant. nih.govresearchgate.net

The "activity" in a SAR study for this compound could refer to various functional properties, such as its efficiency in reducing surface tension, its critical micelle concentration (CMC), or its interaction with biological membranes. A typical SAR investigation would involve creating a virtual library of related compounds by systematically altering features of the parent molecule. For instance, one could vary the length of the acyl chain (e.g., from C8 to C16), substitute the proline headgroup with other amino acids (like glycine (B1666218) or serine), or modify the proline ring itself. nih.gov

Computational methods, ranging from simple quantitative structure-property relationship (QSPR) models to more complex 3D-QSAR approaches, are then used to build a mathematical model that links specific structural descriptors (e.g., hydrophobicity, molecular volume, electronic properties) to the observed or predicted activity. researchgate.net This allows researchers to identify which molecular features are most influential. For example, SAR studies on N-acyl amino acid surfactants have demonstrated that increasing the acyl chain length generally decreases the CMC and improves foam stability. chalmers.se

Table 2: Hypothetical SAR Study on L-Proline, 1-(1-oxododecyl)-, sodium salt Analogues

Structural Feature ModifiedExample VariationPredicted Impact on Property (Activity)Rationale
Acyl Chain LengthChange dodecyl (C12) to hexadecyl (C16)Decrease Critical Micelle Concentration (CMC)Increased hydrophobicity drives aggregation at lower concentrations.
Amino Acid HeadgroupReplace L-Proline with L-GlutamateIncrease water solubility and pH sensitivityIntroduction of a second carboxyl group increases hydrophilicity and charge repulsion. chalmers.se
Chirality of HeadgroupUse D-Proline instead of L-ProlineAlter interaction with chiral biological targetsStereospecificity can be critical for binding to enzymes or chiral receptors.
Proline Ring SubstitutionIntroduce a hydroxyl group (like hydroxyproline)Enhance hydrogen bonding capability and surface packingThe hydroxyl group can form additional hydrogen bonds with water or neighboring headgroups. rsc.org

Molecular Docking Studies with Potential Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov For a surfactant like Sodium N-lauroyl-L-prolinate, docking studies can provide valuable insights into its potential interactions with biological macromolecules. Such interactions are relevant in fields like cosmetics and pharmaceuticals, where surfactants come into contact with proteins.

A potential biological target for this surfactant could be a transport protein like Human Serum Albumin (HSA), which is known to bind fatty acids and other amphiphilic molecules. acs.orgresearchgate.net Docking simulations can identify the most likely binding pockets on the protein surface and calculate a binding affinity score, which estimates the strength of the interaction. The results typically reveal that the hydrophobic lauroyl tail fits into a hydrophobic cavity of the protein, while the polar proline headgroup may form hydrogen bonds or electrostatic interactions with polar or charged amino acid residues at the pocket's entrance. nih.govacs.org

Another class of targets could be enzymes whose activity might be modulated by the binding of a surfactant. By identifying the binding mode, docking can help explain mechanisms of enzyme inhibition or activation. The process involves preparing the 3D structures of both the ligand (Sodium N-lauroyl-L-prolinate) and the target protein, then using a docking algorithm to sample a large number of possible binding poses and score them based on interaction energies.

Table 3: Framework for a Hypothetical Molecular Docking Study

ComponentDescriptionExample
LigandThe small molecule being docked.This compound
Potential Protein TargetThe macromolecule to which the ligand binds.Human Serum Albumin (HSA) or Casein. wikipedia.org
Docking SoftwareAlgorithm used to predict binding conformation and affinity.AutoDock, HEX, or FlexX. acs.org
Key Interactions AnalyzedThe types of non-covalent bonds formed between the ligand and protein.Hydrophobic interactions, Hydrogen bonds, Electrostatic interactions, Van der Waals forces. nih.gov
Primary OutputThe main results generated by the simulation.Binding energy/score (e.g., in kcal/mol), predicted binding pose, and list of interacting amino acid residues.

Quantum Mechanical Calculations for Chiral Recognition and Interaction Energies

Quantum mechanical (QM) calculations, based on the principles of quantum physics, offer the highest level of theoretical accuracy for studying molecular properties. These methods are used to investigate the electronic structure, geometry, and interaction energies of molecules with high precision. For Sodium N-lauroyl-L-prolinate, QM calculations are particularly suited for exploring phenomena related to its chirality and for obtaining precise interaction energies that can refine parameters used in MD simulations.

The L-proline headgroup makes the surfactant a chiral molecule. QM calculations can be employed to study chiral recognition—the ability of the surfactant to interact differently with other chiral molecules. For example, by modeling the interaction of the L-proline surfactant with the enantiomers of a chiral substrate, QM can predict which interaction is more energetically favorable, providing a basis for understanding its role in enantioselective processes. nih.gov Studies on proline-catalyzed reactions have successfully used QM to predict the stereoisomeric products, demonstrating the power of these methods in accounting for chiral effects. nih.gov

Furthermore, QM methods are used to calculate accurate interaction energies between the surfactant and other molecules (e.g., water, ions, or parts of a protein). nih.gov These calculations can dissect the interaction energy into its fundamental components, such as electrostatic, exchange-repulsion, polarization, and dispersion forces. This detailed energy decomposition is crucial for understanding the nature of the forces driving self-assembly and binding, and for developing highly accurate force fields for use in larger-scale MD simulations. acs.org

Table 4: Application of Quantum Mechanical Calculations to Sodium N-lauroyl-L-prolinate

QM Calculation TypeProperty InvestigatedSpecific Insight for the Compound
Geometry OptimizationMost stable 3D conformation of the molecule.Determines the precise bond lengths, angles, and dihedral angles of the lauroyl chain and proline ring.
Single-Point Energy CalculationThe electronic energy of a specific molecular geometry.Used to calculate the binding energy between the surfactant and another molecule with high accuracy.
Transition State SearchThe energy barrier for a chemical reaction or conformational change.Could be used to study the kinetics of proline ring puckering or rotamer interconversion. nih.gov
Chiral Interaction AnalysisEnergy difference in the interaction with two enantiomers of another molecule.Quantifies the energetic preference for binding to one stereoisomer over another, explaining chiral recognition.

Non Therapeutic and Industrial Applications of N Lauroyl L Proline Sodium Salt

Applications in Detergent and Cosmetic Formulations

N-Lauroyl-L-Proline and its sodium salt are utilized in the cosmetic industry primarily for their conditioning and protective properties. The lipophilic lauroyl tail and the cyclic structure of the proline head group allow the molecule to interact with both oil and water, making it a functional ingredient in a variety of formulations.

In cosmetic and personal care products, Lauroyl Proline is recognized for its role as a hair and skin conditioning agent. cosmileeurope.euincibeauty.comspecialchem.com As a hair conditioning agent, it helps to leave hair easy to comb, feeling supple, soft, and shiny, and can also impart volume. cosmileeurope.euincibeauty.com For the skin, it acts as a protective agent, helping to shield the skin from the harmful effects of external factors. cosmileeurope.euincibeauty.com The proline component itself is known to function as a skin conditioning agent by forming a protective film that helps to make the skin appear smooth and soft while preventing moisture loss. lesielle.com Furthermore, proline and its derivatives are noted for their potential anti-aging benefits, as they are involved in the synthesis of collagen and elastin, which are crucial for maintaining skin elasticity and can help in reducing the appearance of fine lines and wrinkles. lesielle.com

While less documented in detergent applications compared to other surfactants, its properties suggest potential use as a mild, amino acid-based surfactant.

Table 1: Functions of Lauroyl Proline in Cosmetic Formulations

FunctionDescription
Hair ConditioningLeaves hair manageable, soft, and shiny; can add volume. cosmileeurope.euincibeauty.com
Skin ProtectingHelps protect the skin from external environmental factors. cosmileeurope.euincibeauty.com
Skin ConditioningForms a protective film, making skin appear smooth and soft, and prevents moisture loss. lesielle.com

Role in Advanced Material Science and Colloidal Systems

In the realm of material science, the broader family of proline derivatives, including L-Proline sodium salt, is being explored for the development of novel materials. Research has focused on the use of L-proline and its salts in the creation of chiral ionic liquids. smolecule.com These ionic liquids can serve as efficient and recyclable catalysts in certain chemical reactions.

The structure of N-Lauroyl-L-Proline Sodium Salt, with its distinct hydrophobic tail and hydrophilic head, is characteristic of a surfactant. This amphiphilic nature allows it to form micelles and other organized structures in solution, which is a fundamental concept in colloidal science. Such properties are essential for creating emulsions and dispersions, which are critical in many industrial product formulations. While specific research on N-Lauroyl-L-Proline Sodium Salt in advanced material science is not widely published, its molecular structure suggests potential as a specialty surfactant in the design of structured fluids and self-assembling systems.

Catalytic Applications in Organic Synthesis (Broader L-Proline Context)

In the broader context of its parent molecule, L-proline has emerged as a highly versatile and powerful organocatalyst in organic synthesis. cosmileeurope.euolivetreepeople.com Organocatalysis, which uses small organic molecules to accelerate chemical reactions, is considered a "green" chemistry approach because it often avoids the use of heavy metals.

L-proline is unique in that it acts as a bifunctional catalyst; its secondary amine group can act as a Lewis base, while the carboxylic acid group acts as a Brønsted acid. incibeauty.compaulaschoice.dkewg.org This dual functionality allows it to catalyze a wide array of asymmetric reactions, which are crucial for producing specific stereoisomers of chiral molecules, a vital process in the pharmaceutical industry. olivetreepeople.com

The catalytic cycle of proline often involves the formation of an enamine intermediate with carbonyl compounds. olivetreepeople.com This intermediate then participates in various carbon-carbon bond-forming reactions.

Table 2: Key Organic Reactions Catalyzed by L-Proline

Reaction TypeDescription
Aldol CondensationA reaction that forms a new carbon-carbon bond, creating β-hydroxy carbonyl compounds. incibeauty.compaulaschoice.dk
Mannich ReactionThe aminoalkylation of an acidic proton located in the alpha position of a carbonyl group. incibeauty.compaulaschoice.dk
Michael AdditionThe nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. incibeauty.compaulaschoice.dk
Robinson AnnulationA chemical reaction used in organic chemistry for ring formation. incibeauty.compaulaschoice.dk
α-AminationThe introduction of an amino group at the α-position of a carbonyl compound. incibeauty.compaulaschoice.dk

The use of L-proline as a catalyst is advantageous due to its low cost, low toxicity, and stability in air and moisture. specialchem.com

Biotechnological Applications in Cell Culture Media and Protein Engineering (Broader L-Proline Context)

L-proline plays a significant role in various biotechnological applications, particularly in cell culture and protein engineering, owing to its unique structural and biochemical properties.

In cell culture, L-proline is a common component of cell culture media and is included in formulations like MEM non-essential amino acids solution. smolecule.com It has been shown to be a critical factor in the differentiation of embryonic stem cells. nih.gov For instance, the addition of L-proline to the culture medium can induce changes in colony morphology, cell proliferation, and gene expression consistent with differentiation towards a primitive ectoderm-like state. nih.gov It also plays a role in modulating cell signaling pathways and can induce the proliferation of stem and tumor cells. fda.govnih.gov

In the field of protein engineering and stabilization, L-proline is utilized as a chemical chaperone to prevent protein aggregation and to stabilize the native conformation of proteins. fda.govatamanchemicals.com This is particularly important for the stability of therapeutic proteins like monoclonal antibodies and for the cryopreservation of cells and biological specimens. fda.gov Its rigid, cyclic structure contributes to the stability of protein structures, most notably in collagen, where it is an essential component. smolecule.com L-proline's ability to stabilize proteins also makes it a valuable excipient in vaccine formulations, where it helps to maintain the integrity and shelf life of the vaccine by preventing protein denaturation and aggregation.

Table 3: Biotechnological Roles of L-Proline

Application AreaSpecific Role of L-Proline
Cell CultureComponent of media, induces stem cell differentiation, modulates cell signaling. smolecule.comnih.govfda.gov
Protein StabilizationActs as a chemical chaperone, prevents protein aggregation, stabilizes protein conformation. fda.govatamanchemicals.com
Vaccine FormulationUsed as a stabilizer to prevent denaturation and aggregation of protein antigens.
CryopreservationHelps in the preservation of living cells and biological specimens. fda.gov

Future Research Directions and Emerging Paradigms for N Lauroyl L Proline Sodium Salt

Elucidation of Comprehensive Structure-Performance Relationships

A primary focus of future research will be to establish a more complete understanding of how the molecular architecture of N-Lauroyl-L-Proline sodium salt dictates its functional properties. The performance of amino acid-based surfactants is intrinsically linked to the interplay between the hydrophobic acyl chain and the hydrophilic amino acid headgroup. mdpi.com For N-Lauroyl-L-Proline sodium salt, its unique cyclic and rigid proline headgroup significantly influences its behavior compared to surfactants with linear amino acid residues. wikipedia.org

Key research questions will involve systematically varying the length and branching of the fatty acid chain and modifying the proline ring to observe the effects on surface tension, critical micelle concentration (CMC), and foaming and emulsifying capabilities. For instance, studies on other amino acid surfactants have shown that increasing the hydrocarbon chain length of the counterion can decrease the CMC, effectively promoting micelle formation. mdpi.com Understanding these relationships will enable the rational design of new surfactants with tailored properties for specific applications.

Table 1: Factors Influencing Amino Acid Surfactant Performance

Structural FeatureInfluence on PerformanceResearch Focus
Acyl Chain Length Affects hydrophobicity, CMC, and micelle size.Investigating a range of chain lengths beyond lauroyl (C12) to optimize performance for specific environments.
Amino Acid Headgroup The rigid, cyclic structure of proline imparts unique conformational rigidity compared to linear amino acids. wikipedia.orgComparing the performance of N-acyl prolinates against N-acyl derivatives of other amino acids (e.g., glycine (B1666218), arginine) to quantify the "proline effect".
Counterion Type The nature of the cation (e.g., Na+, K+, organic amines) can influence micelle formation and stability. mdpi.comExploring the impact of different counterions, including divalent and organic cations, on the aggregation behavior and surface properties. mdpi.com

Exploration of Novel Biocatalytic Pathways and Sustainable Production Methodologies

Traditional chemical synthesis of N-acyl amino acids often relies on harsh reagents like acyl chlorides, which can be derived from phosgene-based chemistry. researchgate.netnih.gov A significant paradigm shift is the move towards greener, more sustainable production methods. Biocatalysis, using enzymes or whole-cell systems, represents a promising alternative. researchgate.netnih.gov

Future research will focus on discovering and engineering novel enzymes, such as aminoacylases and lipases, that can efficiently catalyze the amidation of L-proline with lauric acid or its derivatives under mild, aqueous conditions. researchgate.netnih.gov While enzymatic synthesis currently faces challenges like lower yields compared to chemical methods, ongoing research aims to improve enzyme stability, activity, and reusability. bbwpublisher.comresearchgate.net Chemo-enzymatic methods, which combine the advantages of both chemical and enzymatic steps, are also an area for exploration. bbwpublisher.com

Table 2: Comparison of Synthesis Methods for N-Acyl Amino Acid Surfactants

Synthesis MethodAdvantagesDisadvantagesFuture Research Direction
Schotten-Baumann Reaction High yield, well-established industrial process. researchgate.netgoogle.comUse of acyl chlorides, potentially harsh reaction conditions, environmental concerns. researchgate.netOptimization to reduce waste and use greener solvents.
Enzymatic Synthesis Mild reaction conditions, high specificity, environmentally friendly, based on renewable resources. nih.govbbwpublisher.comLower yields, potential for enzyme inhibition, higher initial costs. bbwpublisher.comacademie-sciences.frDiscovery of robust enzymes, process optimization, enzyme immobilization for reuse. nih.gov
Chemo-enzymatic Method Combines the efficiency of chemical synthesis with the selectivity of enzymes. bbwpublisher.comCan be complex to integrate and has not been widely promoted. bbwpublisher.comDeveloping streamlined, one-pot chemo-enzymatic processes.
Fermentation Potentially low production costs, environmentally friendly. bbwpublisher.comTechnology is not yet mature for large-scale production of this specific surfactant. bbwpublisher.comMetabolic engineering of microorganisms for direct production.

Advanced Characterization of Complex Supramolecular Structures

In solution, surfactant molecules like N-Lauroyl-L-Proline sodium salt self-assemble into complex supramolecular structures such as micelles, vesicles, and lamellar phases. The unique structure of proline, with its rigid ring, is expected to influence the packing and geometry of these aggregates in novel ways. nih.govresearchgate.net While studies have investigated the supramolecular assemblies of other proline derivatives, detailed characterization of N-Lauroyl-L-Proline sodium salt aggregates is an emerging field. nih.gov

Advanced analytical techniques are required to probe these nanostructures. Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) can provide detailed information on the size, shape, and internal structure of the micelles. Cryo-Transmission Electron Microscopy (Cryo-TEM) can offer direct visual evidence of the aggregate morphology. These experimental approaches, combined with spectroscopic methods like NMR, will be critical for building a comprehensive picture of how these molecules organize in solution. mdpi.com

Deeper Mechanistic Investigations into Biological Interactions (non-clinical)

The biocompatibility of N-Lauroyl-L-Proline sodium salt stems from its components: a naturally occurring amino acid and a fatty acid. ub.edu This makes its interaction with biological systems a key area of interest for non-clinical research. L-proline itself plays a crucial role in protein structure and folding, and it can act as an osmoprotectant to stabilize proteins and membranes under stress. nih.gov

Future research will investigate how the acylated form, N-Lauroyl-L-Proline sodium salt, interacts with model cell membranes, proteins, and other biomacromolecules. A central question is how the surfactant partitions into lipid bilayers and how its presence affects membrane fluidity, permeability, and integrity. Understanding these fundamental interactions is crucial for developing its potential in various biotechnological applications. Studies on proline analogues have shown they can be valuable for probing cellular metabolism and macromolecule synthesis. nih.gov Investigating the influence of N-Lauroyl-L-Proline sodium salt on these pathways at a cellular level, for instance in microbial cultures, could reveal new functionalities. nih.gov

Development of Integrated Multiscale Modeling Approaches

Computational modeling provides a powerful lens for understanding the behavior of surfactant systems from the atomic to the macroscopic scale. nih.gov For N-Lauroyl-L-Proline sodium salt, developing integrated multiscale modeling approaches is a critical future direction. These models can bridge the gap between molecular structure and bulk properties, offering insights that are difficult to obtain through experiments alone.

At the most detailed level, quantum mechanical methods can be used to understand the electronic structure and reactivity of the molecule. Molecular Dynamics (MD) simulations can then model the self-assembly process of hundreds or thousands of surfactant molecules, revealing the structure and dynamics of micelle formation. acs.org Coarse-grained (CG) models, which simplify the molecular representation, allow for simulations on much larger length and time scales, enabling the study of phase behavior and interactions with complex interfaces. nih.govacs.org Combining these different modeling levels will provide a holistic understanding of N-Lauroyl-L-Proline sodium salt's behavior and guide the design of new materials with enhanced performance.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.